4-Nitro-N'-(4-nitrobenzoyl)benzenesulfonohydrazide

Catalog No.
S11430497
CAS No.
M.F
C13H10N4O7S
M. Wt
366.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitro-N'-(4-nitrobenzoyl)benzenesulfonohydrazide

Product Name

4-Nitro-N'-(4-nitrobenzoyl)benzenesulfonohydrazide

IUPAC Name

4-nitro-N'-(4-nitrophenyl)sulfonylbenzohydrazide

Molecular Formula

C13H10N4O7S

Molecular Weight

366.31 g/mol

InChI

InChI=1S/C13H10N4O7S/c18-13(9-1-3-10(4-2-9)16(19)20)14-15-25(23,24)12-7-5-11(6-8-12)17(21)22/h1-8,15H,(H,14,18)

InChI Key

ANOUKDDKKWEMBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

4-Nitro-N'-(4-nitrobenzoyl)benzenesulfonohydrazide is a chemical compound that belongs to the class of benzenesulfonohydrazides. Its molecular formula is C13H10N4O7SC_{13}H_{10}N_{4}O_{7}S, and it has a molecular weight of approximately 366.31 g/mol. The compound features a nitro group and a sulfonohydrazide moiety, which contribute to its chemical reactivity and potential biological activity. The presence of multiple nitro groups enhances its electron-withdrawing properties, making it an interesting candidate for various

Typical of hydrazides, including:

  • Hydrazone Formation: It can react with aldehydes or ketones to form hydrazones, which are useful intermediates in organic synthesis.
  • Reduction Reactions: The nitro groups can be reduced to amines under specific conditions, altering the compound's properties and reactivity.
  • Nucleophilic Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

These reactions are valuable for synthesizing derivatives that may exhibit enhanced biological activities or novel properties.

Research into the biological activity of 4-nitro-N'-(4-nitrobenzoyl)benzenesulfonohydrazide indicates potential as a pharmacological agent. Similar compounds have been studied for their ability to inhibit cholinesterases, enzymes involved in neurotransmitter regulation. This inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and other neurodegenerative disorders . Additionally, the compound's structural features suggest possible antimicrobial and anticancer activities, warranting further investigation into its pharmacological profile.

The synthesis of 4-nitro-N'-(4-nitrobenzoyl)benzenesulfonohydrazide typically involves:

  • Preparation of 4-Nitrobenzoic Acid: This is achieved through nitration of benzoic acid.
  • Formation of Hydrazide: Reacting 4-nitrobenzoic acid with hydrazine hydrate leads to the formation of the corresponding hydrazide.
  • Sulfonylation: The hydrazide can then be treated with benzenesulfonyl chloride to form 4-nitro-N'-(4-nitrobenzoyl)benzenesulfonohydrazide.

This multi-step synthesis allows for the introduction of various functional groups that enhance the compound's utility in research and application.

The applications of 4-nitro-N'-(4-nitrobenzoyl)benzenesulfonohydrazide span several fields:

  • Medicinal Chemistry: As a potential drug candidate, it may be explored for its effects on cholinesterase inhibition.
  • Chemical Research: Due to its reactive functional groups, it serves as a building block for synthesizing more complex molecules.
  • Material Science: Its unique properties might be harnessed in developing new materials with specific electronic or optical characteristics.

Interaction studies involving 4-nitro-N'-(4-nitrobenzoyl)benzenesulfonohydrazide focus on its binding affinity with biological targets such as enzymes and receptors. Preliminary studies suggest that this compound may interact with cholinesterases, leading to significant inhibition. Further research is necessary to elucidate the mechanisms behind these interactions and their implications for therapeutic applications.

Several compounds share structural similarities with 4-nitro-N'-(4-nitrobenzoyl)benzenesulfonohydrazide. Here are some notable examples:

Compound NameKey FeaturesUnique Aspects
4-Nitro-N'-(methoxyacetyl)benzenesulfonohydrazideContains a methoxy group instead of nitroPotentially different biological activity profile
N'-(4-Nitrophenyl)benzenesulfonohydrazideLacks a second nitro groupSimpler structure may lead to different reactivity
N'-(3-Nitrophenyl)benzenesulfonohydrazideContains a nitrophenyl substituentDifferent positional effects on reactivity

These compounds highlight the diversity within the benzenesulfonohydrazide class and underscore the unique properties conferred by specific functional groups in 4-nitro-N'-(4-nitrobenzoyl)benzenesulfonohydrazide. Each variant offers distinct opportunities for research and application based on its structural characteristics.

XLogP3

1.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

366.02701984 g/mol

Monoisotopic Mass

366.02701984 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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